molecular formula C23H22N4O3 B11611646 ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11611646
M. Wt: 402.4 g/mol
InChI Key: AHEBUSYVQNGHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroacetate, hydrazine hydrate, and phenylethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .

Biological Activity

Ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by a unique tricyclic structure and various functional groups that suggest significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Structural Characteristics

The compound possesses a molecular formula of C19H23N5O3 and a molecular weight of 369.4 g/mol. Its structure includes:

  • Triazatricyclo Framework : Facilitates interaction with biological targets.
  • Functional Groups : Imino and carboxylate groups enhance its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that the compound may interact with various molecular targets through multiple mechanisms:

  • Hydrogen Bonding : The presence of functional groups allows for effective hydrogen bonding with biomolecules.
  • Hydrophobic Interactions : The tricyclic structure promotes hydrophobic interactions that can stabilize binding to targets.
  • Modulation of Biological Pathways : It may influence pathways relevant to pharmacological effects, suggesting potential applications in drug development.

Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

  • Antitumor Activity : In vitro assays have demonstrated that derivatives of similar tricyclic compounds exhibit antiproliferative effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) .
  • Neuropharmacological Effects : The compound's structural similarity to known AMPA receptor modulators suggests potential neuroprotective properties .

Comparative Analysis

A comparative analysis of related compounds highlights the unique aspects of ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca:

Compound NameStructural FeaturesBiological Activity
Ethyl 6-(furan-2-carbonylimino)-11-methylContains furan moietyVarying degrees of activity
Ethyl 7-cyclohexyl-6-(furan-2-carbonylimino)Cyclohexyl group presentDifferent pharmacological properties
Ethyl 6-(3-methoxybenzoyl)iminoMethoxybenzoyl groupPotentially distinct activities

Synthesis and Derivatives

The synthesis of ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca typically involves multiple steps starting from readily available precursors. Optimizing each step for yield and purity is crucial for obtaining the desired compound and its derivatives .

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C23H22N4O3/c1-3-30-23(29)17-14-18-21(25-20-15(2)8-7-12-27(20)22(18)28)26(19(17)24)13-11-16-9-5-4-6-10-16/h4-10,12,14,24H,3,11,13H2,1-2H3

InChI Key

AHEBUSYVQNGHQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.